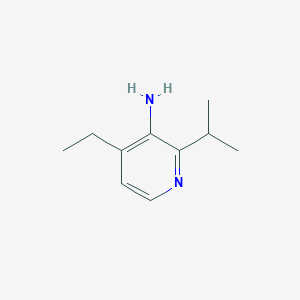
1-Methyl-2,5-cyclohexadiene-1-carbonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-2,5-cyclohexadiene-1-carbonyl chloride is an organic compound with the molecular formula C8H9ClO. It is a derivative of cyclohexadiene, featuring a carbonyl chloride functional group attached to the ring. This compound is of interest in organic synthesis and various chemical research applications due to its unique structure and reactivity.
Méthodes De Préparation
1-Methyl-2,5-cyclohexadiene-1-carbonyl chloride can be synthesized from 2,5-cyclohexadiene-1-carboxylic acid, 1-methyl-. The synthesis involves the use of oxalyl chloride and N,N-dimethylformamide in dichloromethane as the solvent. The reaction is typically carried out under heating conditions . Industrial production methods may involve similar synthetic routes but optimized for larger scale production and higher yields.
Analyse Des Réactions Chimiques
1-Methyl-2,5-cyclohexadiene-1-carbonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of corresponding amides, esters, or thioesters.
Addition Reactions: The double bonds in the cyclohexadiene ring can participate in addition reactions with electrophiles, such as halogens or hydrogen halides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.
Common reagents used in these reactions include oxalyl chloride, N,N-dimethylformamide, and various nucleophiles. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-Methyl-2,5-cyclohexadiene-1-carbonyl chloride is utilized in scientific research for various applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound can be used in the preparation of polymers and other materials with specific properties.
Pharmaceutical Research: It is investigated for its potential use in the development of new drugs and therapeutic agents.
Chemical Biology: The compound is used in studies involving enzyme inhibition and protein modification.
Mécanisme D'action
The mechanism of action of 1-Methyl-2,5-cyclohexadiene-1-carbonyl chloride involves its reactivity with nucleophiles and electrophiles. The carbonyl chloride group is highly reactive, allowing the compound to form covalent bonds with various nucleophiles. This reactivity is exploited in organic synthesis and chemical biology to modify molecules and study their interactions.
Comparaison Avec Des Composés Similaires
1-Methyl-2,5-cyclohexadiene-1-carbonyl chloride can be compared with other similar compounds, such as:
2,5-Cyclohexadiene-1-carbonyl chloride: Lacks the methyl group, resulting in different reactivity and properties.
1-Methyl-2,5-cyclohexadiene-1-carboxylic acid: Contains a carboxylic acid group instead of a carbonyl chloride, leading to different chemical behavior.
4-Methyl-2,5-cyclohexadiene-1-carbonyl chloride: The position of the methyl group affects the compound’s reactivity and applications.
The uniqueness of this compound lies in its specific structure, which provides distinct reactivity and potential for various applications in research and industry.
Propriétés
Numéro CAS |
85215-58-3 |
|---|---|
Formule moléculaire |
C8H9ClO |
Poids moléculaire |
156.61 g/mol |
Nom IUPAC |
1-methylcyclohexa-2,5-diene-1-carbonyl chloride |
InChI |
InChI=1S/C8H9ClO/c1-8(7(9)10)5-3-2-4-6-8/h3-6H,2H2,1H3 |
Clé InChI |
IFURTPINWQYMPC-UHFFFAOYSA-N |
SMILES canonique |
CC1(C=CCC=C1)C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![6-Phenylpyrrolo[2,1-b]thiazole-7-carboxylic acid](/img/structure/B13965463.png)


